2-(Hydroxymethyl)naphthalene-1-acetic acid

Catalog No.
S15673674
CAS No.
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)naphthalene-1-acetic acid

Product Name

2-(Hydroxymethyl)naphthalene-1-acetic acid

IUPAC Name

2-[2-(hydroxymethyl)naphthalen-1-yl]acetic acid

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6,14H,7-8H2,(H,15,16)

InChI Key

QJFIWWNENOWUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CO

2-(Hydroxymethyl)naphthalene-1-acetic acid is an organic compound characterized by its naphthalene structure with a hydroxymethyl group and a carboxylic acid group. This compound can be represented by the chemical formula C12_{12}H10_{10}O3_3 and has a molar mass of approximately 202.21 g/mol. It features a naphthalene ring substituted at the 1-position with an acetic acid moiety and at the 2-position with a hydroxymethyl group, making it structurally distinct from other naphthalene derivatives.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions and substituents present.

Research indicates that 2-(Hydroxymethyl)naphthalene-1-acetic acid exhibits biological activities similar to other naphthalene derivatives, particularly in plant biology. It may function as a plant growth regulator, influencing processes such as root development and fruit ripening. Additionally, its structural similarity to auxins suggests potential roles in plant hormone activity.

The synthesis of 2-(Hydroxymethyl)naphthalene-1-acetic acid can be achieved through several methods:

  • Direct Hydroxymethylation: Naphthalene can be treated with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group at the 2-position.
  • Carboxylation: The introduction of the carboxylic acid group can be performed through reactions involving naphthalene derivatives and carbon dioxide or carbon monoxide under specific conditions.
  • Multi-step Synthesis: Starting from naphthalene, one could first form 2-hydroxymethyl-naphthalene followed by subsequent carboxylation or oxidation to yield the final product.

2-(Hydroxymethyl)naphthalene-1-acetic acid has potential applications in:

  • Agriculture: As a plant growth regulator or rooting agent, enhancing root formation and fruit retention.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting plant-related pathways.
  • Chemical Intermediates: Used in synthesizing other complex organic compounds or materials.

Several compounds share structural similarities with 2-(Hydroxymethyl)naphthalene-1-acetic acid. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
1-Naphthaleneacetic AcidC12_{12}H10_{10}O2_2Commonly used as a plant growth regulator; lacks hydroxymethyl group.
Indole-3-butyric AcidC12_{12}H13_{13}O3_3Another auxin; promotes root formation but has different structure.
2-Hydroxynaphthoic AcidC11_{11}H8_8O3_3Similar naphthalene framework; contains hydroxyl groups but not acetic acid moiety.

Uniqueness

The uniqueness of 2-(Hydroxymethyl)naphthalene-1-acetic acid lies in its combination of both hydroxymethyl and carboxylic acid functionalities on the naphthalene ring, which may confer distinct biological properties compared to other compounds mentioned above. Its specific role in influencing plant growth and development further emphasizes its potential utility in agricultural applications, distinguishing it from other similar compounds that do not possess this dual functional capability.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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